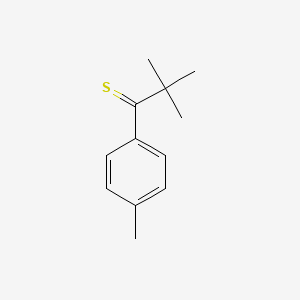
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H16S It is a thione derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom within the propanethione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- typically involves the reaction of 4-methylacetophenone with a sulfurizing agent. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thione group under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Varied products based on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thione functionality into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Propanethiol, 2,2-dimethyl-: A thiol derivative with similar structural features but different reactivity due to the presence of a thiol group instead of a thione group.
2,2-Dimethyl-1-propanethiol: Another thiol compound with a similar backbone but distinct chemical properties.
Uniqueness: 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- is unique due to its thione functionality, which imparts different reactivity and potential applications compared to its thiol counterparts
Propiedades
Número CAS |
50482-95-6 |
|---|---|
Fórmula molecular |
C12H16S |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(4-methylphenyl)propane-1-thione |
InChI |
InChI=1S/C12H16S/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8H,1-4H3 |
Clave InChI |
MWWFOCUXQFIRCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)

![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

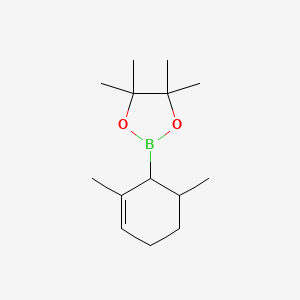
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

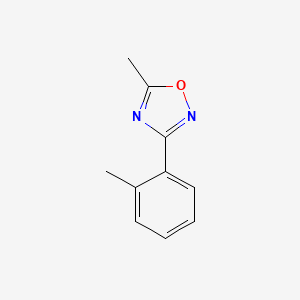
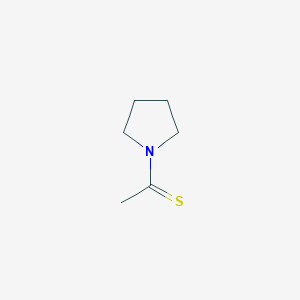
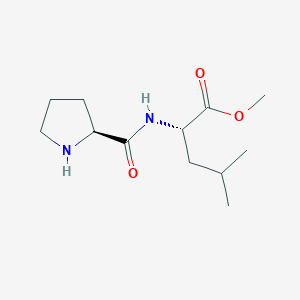
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
